

# Technical Support Center: Sativex® (Nabiximols) Titration Strategies for Treatment-Resistant Spasticity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sativex  |           |
| Cat. No.:            | B1676899 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on titration strategies for **Sativex**® (nabiximols) in the context of treatment-resistant spasticity.

# **Frequently Asked Questions (FAQs)**

Q1: What is the recommended initial titration schedule for Sativex®?

A1: A titration period is required to determine the optimal dose for each individual. The number of sprays should be increased daily, following a specific schedule, until optimum symptom relief is achieved.[1][2] It is recommended to leave at least a 15-minute gap between sprays.[1][2][3] The maximum recommended daily dose is 12 sprays.[1][3][4]

Q2: How is a patient's response to **Sativex**® assessed during the initial trial period?

A2: A 4-week trial period is recommended to assess the efficacy of **Sativex**®.[1][5] A clinically significant improvement is generally defined as at least a 20% reduction in spasticity-related symptoms on a 0-10 patient-reported Numeric Rating Scale (NRS).[1][5][6] If a clinically significant improvement is not observed within this timeframe, treatment should be discontinued.[1]

Q3: What are the most common adverse events reported during **Sativex**® titration, and how should they be managed?







A3: The most frequently reported side effects during the initial titration period are dizziness and fatigue.[5][7] These reactions are typically mild to moderate and often resolve within a few days with continued treatment.[5][7] If adverse reactions are troublesome, the dose can be reduced by 1-2 sprays per day.[5] For oral irritation, patients should be advised to vary the application site within the mouth.[5]

Q4: What is the median effective dose of **Sativex**® in clinical trials for Multiple Sclerosis (MS) spasticity?

A4: The median dose observed in clinical trials for patients with MS is eight sprays per day.[2] [8] However, the optimal dose is patient-specific and is determined during the titration period.

Q5: Can the **Sativex**® dose be adjusted after the initial titration period?

A5: Yes, re-titration, either upwards or downwards, may be necessary if there are changes in the severity of the patient's condition, alterations in concomitant medications, or if the patient develops troublesome adverse reactions.[1][2][4]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                 | Potential Cause                                                                                                    | Recommended Action                                                                                                                                                                                                                                                                       |
|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Insufficient symptom relief at maximum tolerated dose | Individual variability in response.                                                                                | Re-evaluate the severity of spasticity and the response to other anti-spasticity medications.[4] Consider that not all patients will respond to Sativex®. A lack of clinically significant improvement (at least 20% on a 0-10 NRS) after a 4-week trial warrants discontinuation.[1][5] |
| Persistent dizziness or fatigue                       | Common side effects during initial titration.[5][7]                                                                | These side effects are often mild to moderate and may resolve within a few days.[5] If persistent or severe, consider reducing the daily dose by 1-2 sprays.[5] Patients should not drive or operate machinery if experiencing significant CNS effects.[5]                               |
| Oral mucosal irritation                               | Application of the spray to the same site repeatedly.                                                              | Advise the user to vary the application site within the oromucosal surface for each spray.[2][3]                                                                                                                                                                                         |
| Variable therapeutic effect                           | Influence of food intake on bioavailability.                                                                       | To minimize variability, the administration of Sativex® should be standardized in relation to food intake as much as possible.[2][5][8]                                                                                                                                                  |
| Potential drug interactions                           | Concomitant use of medications that are metabolized by or inhibit/induce the Cytochrome P-450 enzyme system.[5][9] | Starting or stopping concomitant medications may require a new dose titration.[1] [2][5] Caution is advised with CYP3A4 inhibitors (e.g.,                                                                                                                                                |



ketoconazole) and inducers (e.g., rifampicin).[4][9]

## **Data from Clinical Trials**

Table 1: Sativex® Titration Schedule Example

This table outlines a typical titration schedule. The number of sprays should be increased daily until optimal symptom relief is achieved, up to a maximum of 12 sprays per day.[1][3][4]

| Day | Morning (Waking -<br>Midday) | Afternoon/Evening<br>(4 pm - Bedtime) | Total Sprays |
|-----|------------------------------|---------------------------------------|--------------|
| 1   | 0                            | 1                                     | 1            |
| 2   | 0                            | 2                                     | 2            |
| 3   | 0                            | 3                                     | 3            |
| 4   | 0                            | 4                                     | 4            |
| 5   | 1                            | 4                                     | 5            |
| 6   | 2                            | 4                                     | 6            |
| 7   | 3                            | 4                                     | 7            |
| 8   | 3                            | 5                                     | 8            |
| 9   | 4                            | 5                                     | 9            |
| 10  | 5                            | 5                                     | 10           |
| 11  | 5                            | 6                                     | 11           |
| 12  | 6                            | 6                                     | 12           |

Note: At least 15 minutes should be left between sprays.[1][2][3]

Table 2: Summary of Key Clinical Trial Findings for Sativex® in Treatment-Resistant Spasticity



| Study/Analysis                              | Primary Endpoint                                                 | Key Finding                                                                                                                                 | Citation |
|---------------------------------------------|------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|----------|
| SAVANT Study                                | Proportion of responders (≥30% NRS improvement) after 12 weeks.  | Significantly greater proportion of responders with THC:CBD spray (77.4%) compared to placebo (32.1%).                                      | [6]      |
| Meta-analysis of three<br>Phase III studies | Change in spasticity Numerical Rating Scale (NRS) from baseline. | Sativex® was associated with greater improvements in patient-reported spasticity symptom NRS score and response rate compared with placebo. | [1]      |
| Enriched-design study                       | Change in spasticity NRS from randomization to end of treatment. | Statistically significant improvement in the active treatment group compared to the placebo group.                                          | [10]     |
| Post-hoc analysis of SAVANT study           | Change in spasticity and pain severity from baseline to week 12. | Sativex® halved the mean spasticity and pain severity scores across all patient groups.                                                     | [11]     |

# **Experimental Protocols**

Protocol: The SAVANT (**Sativex**® as Add-on therapy Vs. further optimized first-line ANTispastics) Trial

This study was a two-phase, double-blind, placebo-controlled, randomized clinical trial designed to evaluate the efficacy of **Sativex**® as an add-on therapy.[6]

## Troubleshooting & Optimization





- Phase A (4-week, open-label): Eligible patients with moderate to severe MS spasticity that
  was resistant to other medications received add-on THC:CBD spray. The primary goal of this
  phase was to identify initial responders, defined as those achieving a ≥20% improvement
  from baseline on the spasticity 0-10 Numerical Rating Scale (NRS).[6]
- Washout Period: A washout period followed Phase A.[6]
- Phase B (12-week, double-blind): Initial responders were randomized to receive either THC:CBD spray or a placebo as an add-on to their existing antispasticity medications.
   Optimization of the underlying antispasticity medications was permitted in both treatment arms throughout the study.[6]
- Primary Efficacy Endpoint: The primary outcome measure was the proportion of patients who
  were considered clinically relevant responders, defined as achieving a ≥30% improvement in
  their spasticity NRS score after 12 weeks of treatment in Phase B.[6]
- Secondary Endpoints: Secondary outcome measures included the mean change in the spasticity NRS, mean change in a pain NRS, and the mean change in the Modified Ashworth Scale score from the baseline of Phase B to the 12-week endpoint.

### Visualizations





Click to download full resolution via product page

Caption: **Sativex**® Titration and Response Assessment Workflow.





Click to download full resolution via product page

Caption: Simplified Cannabinoid Signaling in Spasticity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 2. nhssomerset.nhs.uk [nhssomerset.nhs.uk]
- 3. uhs.nhs.uk [uhs.nhs.uk]
- 4. pp.jazzpharma.com [pp.jazzpharma.com]
- 5. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 6. Sativex® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaline.co.il [pharmaline.co.il]
- 8. hse.ie [hse.ie]
- 9. pp.jazzpharma.com [pp.jazzpharma.com]
- 10. azmedmj.com [azmedmj.com]



- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- To cite this document: BenchChem. [Technical Support Center: Sativex® (Nabiximols) Titration Strategies for Treatment-Resistant Spasticity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#titration-strategies-for-sativex-in-treatment-resistant-spasticity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com